Pentose
Description
Structure
3D Structure
Properties
IUPAC Name |
oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859031 | |
| Record name | Pentopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132639-46-3, 50986-18-0, 608-46-8, 57066-79-2, 7296-59-5, 7283-06-9 | |
| Record name | Pentopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1132639-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arabinoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050986180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-D-Lyxose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC164936 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .alpha.-D-Ribose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC76347 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentoses can be synthesized through various chemical and enzymatic methods. One common synthetic route involves the hydrolysis of polysaccharides such as hemicellulose, which is abundant in plant biomass. The hydrolysis process typically uses acidic or enzymatic conditions to break down the polysaccharides into their constituent pentose sugars, such as xylose and arabinose .
Industrial Production Methods
Industrial production of pentoses often involves the extraction and purification of these sugars from lignocellulosic biomass. This process includes pretreatment of the biomass to release the hemicellulose, followed by hydrolysis to convert the hemicellulose into this compound sugars. The resulting mixture is then purified to isolate the desired this compound .
Chemical Reactions Analysis
Types of Reactions
Pentoses undergo various chemical reactions, including:
Oxidation: Pentoses can be oxidized to form aldonic acids. For example, the oxidation of ribose can produce ribonic acid.
Reduction: Reduction of pentoses can yield sugar alcohols, such as the reduction of xylose to xylitol.
Substitution: Pentoses can participate in substitution reactions, such as the formation of glycosides when reacting with alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Acidic conditions and catalysts like sulfuric acid are typically employed in glycoside formation.
Major Products
Oxidation: Aldonic acids (e.g., ribonic acid)
Reduction: Sugar alcohols (e.g., xylitol)
Substitution: Glycosides (e.g., methyl riboside)
Scientific Research Applications
Biological Significance of Pentose
1.1 this compound Phosphate Pathway
The this compound phosphate pathway (PPP) is a crucial metabolic pathway that generates ribose-5-phosphate and NADPH, vital for nucleotide synthesis and redox balance in cells. This pathway is implicated in numerous diseases, including cancer and metabolic disorders. The PPP not only supports cellular biosynthesis but also regulates oxidative stress, making it essential for maintaining cellular health and function .
1.2 Role in Nucleotide Synthesis
Pentoses are fundamental components of nucleotides, which are the building blocks of nucleic acids (DNA and RNA). The ribose sugar in nucleotides is derived from the PPP, highlighting the importance of pentoses in genetic material synthesis and cell division processes.
Industrial Applications of this compound
2.1 Production of Xylitol
Xylitol, a sugar alcohol derived from D-xylose (a this compound), is widely used as a sweetener in food products due to its low glycemic index and dental benefits. Research indicates that high-performing yeast strains can effectively convert xylose from biomass into xylitol through bioconversion processes . The production of xylitol from pentoses is gaining traction in biorefineries aiming to utilize lignocellulosic biomass efficiently.
2.2 Biofuels Production
Pentoses are also significant in biofuel production. Engineered strains of Saccharomyces cerevisiae have been developed to ferment this compound sugars like D-xylose alongside glucose, enhancing ethanol yield from lignocellulosic hydrolysates . This co-fermentation process is pivotal for second-generation biofuels, promoting sustainable energy solutions.
| Application | Description | Key Organisms/Processes |
|---|---|---|
| Xylitol Production | Conversion of D-xylose to xylitol | Yeast fermentation |
| Biofuels Production | Co-fermentation of D-xylose and glucose | Saccharomyces cerevisiae |
Case Studies
3.1 Engineering Yeast for this compound Utilization
A significant advancement in metabolic engineering involves modifying Saccharomyces cerevisiae to improve its ability to transport and metabolize this compound sugars. Researchers have successfully created transporter mutants that facilitate the efficient uptake of D-xylose, enabling yeast to utilize both this compound and hexose sugars simultaneously . This development has profound implications for the economics of biofuel production.
3.2 Pentoses in Cancer Research
The PPP's involvement in cancer metabolism has led researchers to explore how alterations in this compound metabolism can influence tumor growth and survival. Studies have shown that cancer cells often exhibit increased PPP activity, suggesting that targeting this pathway could provide therapeutic benefits . Understanding the role of pentoses in cancer biology may lead to novel treatment strategies.
Mechanism of Action
Pentoses exert their effects through various biochemical pathways. For instance, in the pentose phosphate pathway, glucose-6-phosphate is converted into ribose-5-phosphate and nicotinamide adenine dinucleotide phosphate (NADPH). Ribose-5-phosphate is essential for nucleotide synthesis, while NADPH is involved in redox homeostasis and biosynthetic processes . Pentoses also interact with enzymes and other molecules to facilitate metabolic reactions and energy production .
Comparison with Similar Compounds
Structural Similarities and Differences
| Property | This compound (e.g., Ribose) | Hexose (e.g., Glucose) |
|---|---|---|
| Carbon atoms | 5 | 6 |
| Ring structure | Primarily β-furanose | Primarily α/β-pyranose |
| Common derivatives | Ribose-5-phosphate, PRPP | Glucose-6-phosphate, Fructose-1,6-bisphosphate |
| Key biological roles | Nucleic acid synthesis, PPP | Energy production (glycolysis) |
Functional Divergence
- Energy Metabolism : Hexoses like glucose are primary substrates for glycolysis, while pentoses (e.g., xylose) are catabolized via the PPP to produce NADPH and ribose .
- Lipid Biosynthesis: Oleaginous yeasts co-utilize this compound (xylose) and hexose (glucose) for lipid production, with conversion rates reaching 18.7% (g lipid/g sugar) in lignocellulosic hydrolysates .
- Nucleic Acid Superiority : Pentoses form more stable nucleic acid duplexes than hexose analogs (e.g., homo-DNA), likely due to favorable sugar-phosphate backbone geometry .
Comparison with Other Monosaccharides
Trioses (C₃H₆O₃)
Tetroses (C₄H₈O₄)
- Example : Erythrose.
- Role: Precursor in the shikimate pathway for aromatic amino acid biosynthesis.
Metabolic Pathway Cross-Talk
- PPP-Glycolysis Interaction: Isotope studies reveal that this compound phosphates (e.g., ribose-5-phosphate) can interconvert with hexose monophosphates (e.g., fructose-6-phosphate) via transketolase/transaldolase reactions, ensuring metabolic flexibility .
- Boron Regulation: Boron deficiency shifts carbon flux from glycolysis to the PPP, increasing phenolic compound synthesis (e.g., lignin precursors) .
Challenges and Research Frontiers
- This compound Utilization : Most microorganisms preferentially consume hexoses due to catabolite repression. Engineering strains (e.g., Saccharomyces cerevisiae) to co-ferment pentoses remains a focus .
- Structural Alternatives: Synthetic biology explores hexose nucleic acids (e.g., homo-DNA) for novel biomaterials, though natural this compound-based systems remain functionally superior .
Biological Activity
Pentose sugars, particularly ribose and xylose, play critical roles in various biological processes, primarily through their involvement in the this compound phosphate pathway (PPP). The PPP is a crucial metabolic pathway that not only generates ribose-5-phosphate for nucleotide synthesis but also produces NADPH, which is essential for biosynthetic reactions and maintaining redox balance. This article explores the biological activity of this compound sugars, focusing on their metabolic roles, implications in health and disease, and specific case studies.
Overview of the this compound Phosphate Pathway
The this compound phosphate pathway can be divided into two main branches: the oxidative branch and the non-oxidative branch.
- Oxidative Branch : Converts glucose-6-phosphate into ribulose-5-phosphate while generating NADPH and CO₂. This branch is particularly active in cells undergoing rapid proliferation or under oxidative stress.
- Non-Oxidative Branch : Involves the interconversion of various sugars and can recycle pentoses back into glycolysis.
Table 1 summarizes key enzymes involved in the PPP:
| Enzyme | Function |
|---|---|
| Glucose-6-phosphate dehydrogenase (G6PD) | Catalyzes the first step of the oxidative branch, producing NADPH. |
| 6-Phosphogluconate dehydrogenase | Converts 6-phosphogluconate to ribulose-5-phosphate, generating NADPH. |
| Transketolase (TKT) | Transfers two-carbon units between sugars in the non-oxidative branch. |
| Transaldolase (TALDO1) | Transfers three-carbon units between sugars in the non-oxidative branch. |
Biological Functions of this compound Sugars
1. Nucleotide Synthesis
this compound sugars are fundamental for nucleotide synthesis. Ribose-5-phosphate serves as a precursor for ATP, RNA, and DNA synthesis. This is crucial in rapidly dividing cells such as immune cells and cancer cells.
2. Redox Regulation
NADPH produced via the PPP is vital for anabolic reactions and detoxification of reactive oxygen species (ROS). It plays a significant role in maintaining cellular redox homeostasis, especially during oxidative stress conditions.
3. Immune Response
Recent studies have shown that upon activation, neutrophils switch to a unique metabolic mode termed "this compound cycle," which enhances NADPH production to support oxidative burst—a key mechanism for pathogen elimination . This metabolic flexibility allows neutrophils to respond rapidly to infections.
Case Studies
Case Study 1: Neutrophil Activation
In a study examining neutrophil metabolism during activation, researchers found that neutrophils rapidly reconfigure their metabolism to favor the PPP over glycolysis. This switch significantly increases NADPH yield, enhancing superoxide production necessary for pathogen killing . Disruption of this this compound cycle resulted in impaired oxidative burst capabilities.
Case Study 2: Cancer Metabolism
The Warburg effect describes how cancer cells preferentially utilize glycolysis even in the presence of oxygen. The PPP is upregulated in these cells to provide both ribose for nucleotides and NADPH for lipid biosynthesis . Understanding this metabolic shift can inform therapeutic strategies targeting cancer metabolism.
Implications in Health and Disease
The dysregulation of the PPP has been implicated in various diseases:
- Cancer : Increased activity of G6PD is often observed in cancer cells, contributing to their rapid growth by supplying nucleotides and reducing equivalents.
- Diabetes : The PPP plays a role in insulin signaling; alterations may affect glucose homeostasis.
- Neurodegenerative Diseases : Impaired PPP function can lead to increased oxidative stress, contributing to neuronal damage.
Q & A
Q. What analytical methods are recommended for quantifying pentose metabolites in disease mechanism studies?
Liquid chromatography-mass spectrometry (LC-MS) coupled with bioinformatics is the gold standard for high-throughput this compound metabolite profiling. Key steps include:
- Sample preparation : Optimize extraction protocols to avoid degradation of labile this compound derivatives (e.g., arabinose-xylose complexes in plant polysaccharides) .
- Quantification : Use isotope-labeled internal standards (e.g., ¹³C-xylose) to correct for matrix effects in MS analysis. Report concentrations as µM or µg/mg tissue with CV <10% .
- Data interpretation : Apply multivariate analysis (PCA, KEGG pathway mapping) to link aberrant this compound-glucuronate interconversions to diseases like tumoral calcinosis .
Q. How do structural properties of this compound sugars influence their role in nucleic acids?
Pentoses (ribose/deoxyribose) adopt furanose ring conformations that enable stable phosphodiester backbone formation in DNA/RNA. Key experimental insights:
- Conformational analysis : X-ray crystallography reveals that this compound's smaller ring size (vs. hexose) reduces steric hindrance, facilitating base stacking and helical stability .
- Synthetic analogs : Homo-DNA studies show hexose-based nucleic acids exhibit weaker base pairing due to unfavorable sugar pucker geometries, justifying this compound's evolutionary selection .
Q. What experimental approaches characterize this compound-rich polysaccharides (e.g., arabinoxylan) in plant biomass?
- Linkage analysis : Combine methylation-GC/MS to identify arabinose substitutions on xylan backbones .
- Mass spectrometry : MALDI-TOF detects this compound oligomers (e.g., POx series) but requires normalization for ionization bias; hexose-dominated peaks may misrepresent actual abundance .
Advanced Research Questions
Q. How can cofactor balancing improve this compound utilization in engineered S. cerevisiae strains?
- Genome-scale modeling : Use constraint-based models (e.g., iMM904) to simulate NADPH/ATP demands in the this compound phosphate pathway (PPP). Overexpress transhydrogenase (PntAB) to resolve cofactor imbalances .
- Flux correlation analysis : Maintain wild-type flux flexibility while enhancing PPP activity. Strains with cofactor-adjusted pathways show 21–30% higher ethanol yield from xylose .
Q. How do contradictory data arise in this compound quantification, and how can they be resolved?
Common pitfalls and solutions:
- Ionization variability : In MS, acetylated pentoses ionize preferentially over unmodified forms. Normalize data using spike-in controls (e.g., deuterated ribitol) .
- Pretreatment artifacts : Acid hydrolysis of hemicellulose generates furfural, which degrades pentoses. Optimize conditions (e.g., 120°C, 1% H₂SO₄, 40 min) to maximize this compound yield while minimizing degradation (ANOVA P <0.05) .
Q. What statistical frameworks optimize this compound release during biomass pretreatment?
- Response Surface Methodology (RSM) : Design a 3-factor CCD experiment (temperature, acid concentration, time) to model this compound yield. A quadratic equation (e.g., this compound = 244.55 + 21.60X₁ + 2.48X₂) predicts optimal conditions with R² >0.94 .
- Robustness testing : Validate models via triplicate runs at center points; CV <5% confirms reproducibility .
Q. Why do synthetic hexose nucleic acids underperform compared to natural this compound systems?
- Base pairing thermodynamics : Isothermal titration calorimetry (ITC) shows homo-DNA exhibits ΔG ~2 kcal/mol weaker than natural DNA due to mismatched sugar-phosphate torsion angles .
- Prebiotic synthesis experiments : Simulate formose reactions; this compound diphosphates dominate under formaldehyde-rich conditions, suggesting environmental pressures favored this compound preformation .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
